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Methyl 10-methylhexadecanoate

Cat. No.: B1640175
M. Wt: 284.5 g/mol
InChI Key: WSFXDGJCECYESJ-UHFFFAOYSA-N
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Description

Significance of Branched-Chain Fatty Acid Methyl Esters in Academic Research

Branched-chain fatty acid methyl esters (BC-FAMEs) are a class of lipids that are gaining recognition for their diverse roles in biological systems and their potential applications. illinois.edunih.govjmaterenvironsci.comnih.govnih.gov Unlike their straight-chain counterparts, the presence of one or more methyl groups along the aliphatic chain imparts unique physical and chemical properties to these molecules. wikipedia.org These properties, such as lower melting points and altered membrane fluidity, make them crucial components in various organisms, particularly bacteria. libretexts.orgresearchgate.net

In academic research, BC-FAMEs are significant for several reasons. They serve as important biomarkers in microbial ecology, allowing scientists to identify and characterize bacterial communities in various environments. researchgate.netmsu.edu The analysis of BC-FAME profiles can provide insights into microbial taxonomy and metabolic activity. researchgate.net Furthermore, research into monomethyl branched-chain fatty acids (mmBCFAs) suggests they possess a range of bioactive properties, including anti-inflammatory and anti-cancer effects, and may play a role in metabolic health. illinois.edunih.govjmaterenvironsci.comnih.gov The study of these compounds is also relevant to the food and dairy industries, as they are found in products derived from ruminants. nih.gov

Overview of Current Research Trends for Methyl 10-Methylhexadecanoate

Current research on this compound is primarily centered on its natural occurrence, biosynthesis, and its potential as a biomarker. A notable trend is the investigation of marine organisms as a source of novel bioactive compounds, with studies identifying this compound in marine sponges and sea urchins. miamioh.edumdpi.com This discovery opens avenues for exploring its ecological role and potential pharmacological applications.

Another significant area of research is the elucidation of the biosynthetic pathways leading to the formation of mid-chain branched fatty acids. Recent studies have successfully characterized enzymes and pathways for the production of 10-methyl branched fatty acids in yeast, which could enable sustainable production of these compounds for industrial applications, such as in biofuels and lubricants. chalmers.seresearchgate.net The development of advanced analytical techniques to accurately identify and quantify specific isomers of branched-chain fatty acid methyl esters is also a key focus, as this is crucial for understanding their distinct biological activities. nih.govresearchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O2 B1640175 Methyl 10-methylhexadecanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

methyl 10-methylhexadecanoate

InChI

InChI=1S/C18H36O2/c1-4-5-6-11-14-17(2)15-12-9-7-8-10-13-16-18(19)20-3/h17H,4-16H2,1-3H3

InChI Key

WSFXDGJCECYESJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCCCCCCCC(=O)OC

Origin of Product

United States

Chemical and Physical Properties of Methyl 10 Methylhexadecanoate

Methyl 10-methylhexadecanoate is a saturated fatty acid methyl ester with a methyl branch at the tenth carbon position. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₈H₃₆O₂
Molecular Weight 284.48 g/mol
CAS Number 2490-51-9
Synonyms Hexadecanoic acid, 10-methyl-, methyl ester; 10-Methyl C16:0 fatty acid methyl ester
Predicted Boiling Point 326.5 ± 10.0 °C
Predicted Density 0.863 ± 0.06 g/cm³
Solubility Soluble in Chloroform

Biosynthesis and Metabolic Pathways

Enzymatic Pathways for Branched-Chain Fatty Acid Methyl Ester Formation in Microorganisms

The formation of branched-chain fatty acids fundamentally relies on the fatty acid synthase (FAS) system. In microorganisms, the Type II FAS system is predominant. The creation of a branched chain is typically achieved by utilizing either a branched-chain primer to initiate fatty acid synthesis or by incorporating branched extender units during the elongation process.

The biosynthesis of the final methyl ester, such as Methyl 10-methylhexadecanoate, involves a subsequent esterification step. This reaction is catalyzed by an esterase or a specific synthase, which attaches a methyl group, often derived from S-adenosyl-L-methionine, to the carboxyl group of the fatty acid. The production of BCFAs can be influenced by replacing the standard β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) with one that has a preference for branched-chain acyl-CoA primers, thereby directing the metabolic flux towards BCFA synthesis. nih.gov

Precursor Incorporation and Elucidation of Biosynthetic Routes

The identification of the building blocks for complex molecules like this compound is heavily reliant on techniques such as isotopic labeling.

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors within a biological system. nih.gov In the context of BCFAs, studies have demonstrated that branched-chain amino acids (BCAAs) serve as primary precursors for iso- and anteiso-branched fatty acids. nih.gov For instance, when microorganisms or animal cells are cultured in a medium containing amino acids labeled with stable isotopes like ¹³C or ¹⁴C, the labels can be tracked into the final fatty acid products. nih.gov

This methodology has been crucial in establishing the following relationships:

Leucine (B10760876) catabolism produces isovaleryl-CoA, which serves as the primer for the synthesis of iso-branched fatty acids (methyl group on the penultimate carbon). pnas.org

Isoleucine degradation yields 2-methylbutyryl-CoA, the primer for anteiso-branched fatty acids (methyl group on the antepenultimate carbon). pnas.org

Valine catabolism results in isobutyryl-CoA, which can prime the synthesis of different iso-branched fatty acids. pnas.org

Studies in rat skin have shown that BCAAs are more efficient precursors for BCFA biosynthesis than their corresponding α-keto acids. nih.gov Interestingly, these studies also revealed that leucine is primarily utilized for the production of straight-chain fatty acids, differing from valine and isoleucine. nih.gov

Table 1: Precursor Amino Acids and Corresponding Branched-Chain Fatty Acid Types
Precursor Amino AcidResulting PrimerFatty Acid Branch TypeBranch Position
LeucineIsovaleryl-CoAiso-Penultimate Carbon (n-2)
Isoleucine2-Methylbutyryl-CoAanteiso-Antepenultimate Carbon (n-3)
ValineIsobutyryl-CoAiso-Penultimate Carbon (n-2)

The introduction of a methyl group onto a fatty acid backbone can occur through several distinct mechanisms.

Branched-Chain Primer Initiation : This is the most common mechanism for producing iso- and anteiso-BCFAs. As detailed above, the process begins with short-chain branched acyl-CoAs derived from amino acid catabolism, which are then elongated by the FAS machinery using malonyl-CoA as the extender unit. nih.govnih.gov

Incorporation of Methylmalonyl-CoA : Fatty acid synthase can exhibit promiscuity and utilize methylmalonyl-CoA instead of the standard malonyl-CoA as an extender unit during elongation. nih.govnih.gov This results in the introduction of a methyl branch at an even-numbered carbon position within the fatty acid chain. The availability of methylmalonyl-CoA, which can be produced from propionyl-CoA, is a key factor in this process. nih.gov

Post-Synthetical Methylation via S-adenosyl-L-methionine (SAM) : For a mid-chain branch, such as the one found at the C-10 position of 10-methylhexadecanoic acid, a likely mechanism is the methylation of a pre-existing unsaturated fatty acid. This reaction would be catalyzed by a specific methyltransferase enzyme. The universal methyl donor for such reactions in biological systems is S-adenosyl-L-methionine (SAM). nih.govnih.gov In this proposed pathway, an enzyme would recognize a specific site on a fatty acid chain (e.g., a double bond on a C16 or C18 precursor) and transfer a methyl group from SAM to that position.

Comparative Analysis of Metabolic Fluxes in Relevant Biological Systems

For example, ¹³C metabolic flux analysis has been employed to systematically engineer Saccharomyces cerevisiae for the overproduction of fatty acids. By identifying and alleviating bottlenecks in acetyl-CoA supply, researchers achieved a significant increase in fatty acid production. nih.gov Such studies highlight how flux analysis can guide genetic interventions to enhance the output of desired lipid products. nih.gov

In other systems, such as in a pig model, multi-catheterization studies have been used to measure the net fluxes of BCAAs and their metabolites across different organs. nih.govyoutube.comnp-mrd.org These analyses revealed the distinct roles of various tissues in BCAA metabolism, with significant uptake and processing by the portal-drained viscera and liver. nih.govyoutube.comnp-mrd.org This type of systemic analysis is crucial for understanding the availability of BCAA-derived precursors for BCFA synthesis in different parts of an organism.

Table 2: Examples of Metabolic Flux Analysis in Relevant Biological Systems
Organism/SystemFocus of AnalysisKey FindingReference
Saccharomyces cerevisiaeFree Fatty Acid ProductionFlux analysis identified acetyl-CoA and malate (B86768) synthase as key targets for genetic engineering, leading to a ~70% increase in fatty acid production. nih.gov
Pig Model (Multi-organ)Branched-Chain Amino Acid (BCAA) and Keto Acid (BCKA) MetabolismRevealed organ-specific roles in BCAA metabolism, with the portal-drained viscera and liver being major sites of uptake and the hindquarter releasing BCKAs. nih.govyoutube.comnp-mrd.org

Synthetic Methodologies and Chemical Derivatization

Laboratory Synthesis Approaches to Methyl 10-Methylhexadecanoate

While this compound is commercially available as a research chemical, detailed total synthesis procedures for this specific branched-chain fatty acid methyl ester (FAME) are not extensively documented in readily available literature. medchemexpress.comnih.govchemspider.com However, its synthesis can be accomplished by applying established organic chemistry principles used for constructing other structurally similar branched-chain fatty acids.

A plausible synthetic strategy would involve the creation of the 10-methylhexadecanoic acid backbone followed by esterification. The carbon skeleton could be assembled using methods such as the Wittig reaction or Grignard coupling to connect a shorter iso-branched alkyl group with a long-chain functionalized component. Following the successful synthesis of the carboxylic acid, standard esterification procedures, such as those detailed in section 4.3, would be employed to yield the final methyl ester product.

Synthesis of Structurally Related Branched-Chain Fatty Acid Methyl Esters

A variety of methods have been developed for the synthesis of branched-chain fatty acids and their methyl esters, reflecting the structural diversity and importance of this class of molecules.

One prominent strategy involves the Wittig reaction , which is particularly effective for creating cis-double bonds at specific locations within the acyl chain. This approach has been used to synthesize monounsaturated iso methyl-branched fatty acids by reacting the phosphonium (B103445) salt of a short-chain iso methyl-branched bromoalkane with a long-chain aldehyde that contains a functional group for later conversion to a carboxylic acid. nih.gov Another powerful technique is acetylide coupling , which has been successfully employed in the multi-step total synthesis of (Z)-15-methyl-10-hexadecenoic acid and (Z)-13-methyl-8-tetradecenoic acid. nih.gov

Other innovative approaches include:

The reaction of phosphoranes with ω-oxo esters to produce methyl cis-alkenoates. rsc.org

The treatment of ω-iodo esters with alkylcopper(I) complexes and Grignard reagents to yield various methyl alkanoates, including those with methylene-interrupted cis,cis-dienoic and cis,cis,cis-trienoic structures. rsc.org

The ring-opening reaction of epoxy fatty acid methyl esters with isooctyl alcohol under heat to generate branched-chain fatty acid methyl esters. google.com

The use of renewable starting materials, such as methyl 10-undecenoate derived from castor oil, which can be modified through reactions like transesterification, amidation, and thiol-ene additions to create precursors for polyesters and poly(ester-amide)s. rsc.org

Table 1: Selected Synthetic Methodologies for Branched-Chain and Unsaturated Fatty Acid Esters

Methodology Reactants Product Type Reference
Wittig Reaction Phosphonium salt of iso-branched bromoalkane + long-chain aldehyde Monounsaturated iso methyl-branched fatty acids nih.gov
Acetylide Coupling (Trimethylsilyl)acetylene + bromoalkanes Monounsaturated iso methyl-branched fatty acids nih.gov
Phosphorane Reaction Alkyltriphenylphosphonium bromides + ω-oxo esters Methyl cis-alkenoates rsc.org
Alkylcopper(I) Coupling ω-Iodo esters + alkylcopper(I)/Grignard reagents Methyl alkanoates, dienoates, trienoates rsc.org
Epoxide Ring-Opening Epoxy fatty acid methyl ester + isooctyl alcohol Branched-chain fatty acid methyl esters google.com

General Esterification Procedures for Fatty Acid Methyl Esters in Research

The conversion of free fatty acids into their corresponding methyl esters (FAMEs) is a fundamental step in lipid analysis, particularly for gas chromatography (GC). This derivatization increases the volatility and thermal stability of the fatty acids while reducing their polarity, which improves chromatographic separation and provides more accurate analytical data. restek.comsigmaaldrich.com

One of the most widely used methods for preparing FAMEs is acid-catalyzed esterification using boron trifluoride (BF₃) in methanol. researchgate.net This reagent is highly effective for esterifying free fatty acids and for the transesterification of glycerides and phospholipids. sigmaaldrich.comseafdec.orgsigmaaldrich.com The reaction involves heating the lipid sample with the BF₃-methanol reagent, where BF₃ acts as a strong Lewis acid catalyst. sigmaaldrich.com It protonates an oxygen atom on the carboxylic acid's carboxyl group, rendering it significantly more reactive to nucleophilic attack by methanol. sigmaaldrich.comsigmaaldrich.com

The reaction is generally rapid and quantitative. sigmaaldrich.comsigmaaldrich.com However, a significant drawback is the potential for the formation of methoxy (B1213986) artifacts and isomerization when analyzing polyunsaturated fatty acids, especially with high reagent concentrations and prolonged heating. seafdec.orgusda.gov Despite this, its efficiency makes it a popular choice for a wide range of lipid samples. researchgate.netusda.gov

Table 2: Typical Protocol for Esterification using BF₃-Methanol

Step Procedure Purpose Reference
1 Weigh 1-25 mg of lipid sample into a reaction vessel. Sample preparation. sigmaaldrich.comsigmaaldrich.com
2 Add 2 mL of 10-14% BF₃-methanol solution. Introduce the esterification reagent and catalyst. sigmaaldrich.comsigmaaldrich.com
3 Heat the mixture at 60-100°C for 2-10 minutes. To drive the esterification reaction to completion. sigmaaldrich.comseafdec.org
4 Cool the vessel and add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane). Quench the reaction and partition the FAMEs into the organic layer. sigmaaldrich.com
5 Shake vigorously and allow layers to separate. Extract the FAMEs into the nonpolar solvent. sigmaaldrich.com
6 Collect the upper organic layer containing the FAMEs for GC analysis. Isolate the final product. sigmaaldrich.com

An alternative, two-step method involves saponification followed by methylation. Saponification is the base-catalyzed hydrolysis of lipids, typically using methanolic sodium hydroxide (B78521) or potassium hydroxide, to liberate the fatty acids as their corresponding carboxylate salts. restek.comnih.gov This is often achieved by refluxing the sample with the basic solution. restek.com

Following saponification, the free fatty acid salts are protonated to form free fatty acids, which are then methylated. The methylation step can be carried out using various reagents, including BF₃-methanol as described above, or other agents like trimethylsilyldiazomethane. restek.comnih.gov This two-step process is particularly advantageous for certain sample types. For instance, it is recommended for plant materials that require harsher conditions to hydrolyze structural carbohydrates and release lipids. caltech.edu Furthermore, conducting both saponification and methylation at room temperature can minimize the degradation and loss of sensitive polyunsaturated fatty acids that might occur at higher temperatures in acidic conditions. nih.gov

Development and Application of Deuterated Analogs for Research

The synthesis of deuterated fatty acids and their derivatives is a powerful tool in modern biological and chemical research. nih.goveuropa.eu Deuterium (B1214612) (²H), a stable, heavy isotope of hydrogen, acts as a molecular tag. Its distinct mass allows molecules containing it to be easily distinguished from their non-deuterated counterparts using mass spectrometry (MS). nih.gov

Deuterated analogs are invaluable for several applications:

Metabolic Tracing: By introducing a deuterated fatty acid into a biological system, researchers can track its metabolic fate, identifying the enzymes and pathways responsible for its transformation and incorporation into more complex lipids. nih.govrsc.org This has been demonstrated in studies investigating the metabolism of oxidized linoleic acid and γ-linolenic acid. nih.govrsc.org

Quantitative Analysis: Deuterated fatty acids serve as ideal internal standards for quantitative analysis by GC-MS or LC-MS/MS. Because they are chemically identical to the analyte of interest but have a different mass, they can correct for variations in sample extraction and ionization efficiency, leading to highly accurate measurements. nih.gov

Structural Biology: In techniques like neutron scattering, the significant difference in neutron scattering length between hydrogen and deuterium is exploited. Deuterium-labeled lipids, such as chain-deuterated phospholipids, are used to create contrast and determine the structure of model membranes and their interactions with other molecules. europa.eunih.gov

Spectroscopic Probes: The carbon-deuterium (C-D) bond has a unique vibrational frequency, which allows deuterated compounds to be visualized in cells and tissues using techniques like Raman imaging without the need for bulky fluorescent labels. rsc.org

The synthesis of these labeled compounds can be challenging and often requires multi-step chemical or chemoenzymatic approaches to achieve high purity and specific labeling patterns. europa.eunih.gov

Advanced Analytical and Structural Characterization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Methyl 10-Methylhexadecanoate

GC-MS is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including this compound, due to its high chromatographic resolution and sensitive, specific detection capabilities.

Qualitative and Quantitative Methodologies

Qualitative analysis of this compound is achieved by comparing the retention time and mass spectrum of an unknown peak in a sample to that of an authentic, purified standard. spectrabase.comnih.gov The use of commercially available, high-purity standards of this compound is crucial for confident identification. spectrabase.comnih.govmiamioh.edu

For quantitative analysis, a common approach involves the creation of a calibration curve using an external standard. gcms.cz This is accomplished by injecting a series of known concentrations of a purified this compound standard and plotting the instrument response (peak area) against concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on this curve. gcms.cz In complex biological samples, an internal standard, a structurally similar compound added at a constant concentration to all samples and standards, can be used to correct for variations in sample preparation and instrument response.

Electron Impact Ionization and Detailed Fragmentation Pattern Analysis

Electron impact (EI) ionization is the most common ionization technique used for the GC-MS analysis of FAMEs. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. nih.gov While the molecular ion for FAMEs can sometimes be of low abundance due to extensive fragmentation, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. nih.gov

The mass spectrum of a fatty acid methyl ester is characterized by several key ions. A prominent peak is often observed at m/z 74, which corresponds to the McLafferty rearrangement of the methoxycarbonyl group. Other significant ions include the molecular ion ([M]⁺), [M-31]⁺ resulting from the loss of a methoxy (B1213986) group (•OCH₃), and a series of hydrocarbon fragments.

Table 1: General Fragmentation Characteristics of Fatty Acid Methyl Esters (FAMEs) in EI-MS

Ion (m/z)DescriptionSignificance
[M]⁺Molecular IonRepresents the intact mass of the molecule.
[M-31]⁺Loss of a methoxy group (•OCH₃)A common fragment for methyl esters.
74McLafferty rearrangement productA characteristic base peak for many saturated FAMEs.
87, 101, 115...Aliphatic chain fragmentsA series of ions separated by 14 amu (CH₂).
Branch-specific ionsCleavage at the methyl branchKey to identifying the position of the methyl group in BCFAMEs.

Selected-Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Targeted Analysis

For enhanced sensitivity and selectivity, especially in complex matrices, targeted GC-MS techniques like Selected-Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are employed.

In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte rather than scanning the entire mass range. nih.gov For this compound, these would include its molecular ion and key fragment ions. This approach significantly improves the signal-to-noise ratio, allowing for lower detection limits. nih.govlibretexts.org

Multiple Reaction Monitoring (MRM), typically performed on a triple quadrupole mass spectrometer, offers even greater specificity. chromatographyonline.com In MRM, a specific precursor ion (e.g., the molecular ion or a major fragment of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific product ion is monitored in the third quadrupole. nih.govchromatographyonline.com This highly specific precursor-to-product ion transition minimizes interferences from co-eluting compounds, making it a powerful tool for trace-level quantification of FAMEs in complex biological or environmental samples. nih.gov

Table 2: Comparison of GC-MS Analysis Modes for this compound

ModePrincipleAdvantages
Full ScanAcquires mass spectra over a wide m/z range.Provides a complete fragmentation pattern for compound identification.
Selected-Ion Monitoring (SIM)Monitors only a few specific ions characteristic of the analyte.Increased sensitivity and selectivity compared to full scan.
Multiple Reaction Monitoring (MRM)Monitors a specific fragmentation transition (precursor ion → product ion).Highest sensitivity and selectivity, ideal for complex matrices and trace analysis.

Retention Index Data and Spectral Database Matching for Compound Identification (e.g., NIST, Wiley)

The retention index (RI) system provides a standardized measure of a compound's retention time, making it less dependent on the specific analytical conditions of a single laboratory. The RI of a compound is determined by comparing its retention time to those of a series of n-alkanes run under the same chromatographic conditions. chromatographyonline.comnih.gov This value can then be compared to entries in databases for compound identification. For this compound, a retention index has been reported in the SpectraBase database. spectrabase.com

Spectral databases, such as those maintained by the National Institute of Standards and Technology (NIST) and Wiley, are extensive collections of mass spectra. gcms.czwiley.com By comparing the experimentally obtained mass spectrum of an unknown compound to the spectra in these libraries, a probable identification can be made. The combination of retention index and mass spectral matching provides a high degree of confidence in the identification of this compound. gcms.czwiley.com

Table 3: Example Retention Index Data for this compound

DatabaseColumn TypeRetention Index
SpectraBaseNot specified1968

Note: Retention indices are dependent on the stationary phase of the GC column and the temperature program used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

While GC-MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the specific chemical environment of each atom in a molecule, making it indispensable for unambiguous structural elucidation.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis for Methyl Branching Position

Proton NMR (¹H-NMR) is particularly useful for confirming the position of the methyl branch in this compound. The chemical shift (δ) of a proton is influenced by its local electronic environment. In the ¹H-NMR spectrum of this compound, the protons of the methyl group at the C-10 position appear as a distinct doublet, a result of spin-spin coupling with the single proton on the C-10 carbon. This doublet is typically found at a slightly different chemical shift than the triplet corresponding to the terminal methyl group (at C-16) of the fatty acid chain, allowing for their clear differentiation. chromatographyonline.com The integration of these signals also provides quantitative information about the number of protons contributing to each peak.

Table 4: Characteristic ¹H-NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicitySignificance
Methyl group at C-10~0.8-0.9DoubletConfirms the presence and location of the methyl branch.
Terminal methyl group (C-16)~0.8-0.9TripletCharacteristic of the end of the alkyl chain.
Methine proton at C-10~1.1-1.6MultipletThe proton to which the C-10 methyl group is attached.
Methoxy group (-OCH₃)~3.6SingletCharacteristic of the methyl ester functionality.

Note: Specific chemical shifts can vary slightly depending on the solvent used. chromatographyonline.com

Advanced NMR Techniques for Stereochemical Characterization

To achieve stereochemical resolution, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. The principle involves reacting the fatty acid precursor (10-methylhexadecanoic acid) with a chiral agent to form diastereomers. These diastereomers, unlike enantiomers, have different physical properties and, crucially, exhibit distinct NMR spectra.

One common approach involves the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting diastereomeric esters will show different chemical shifts for protons and carbons near the chiral center. By analyzing the differences in these chemical shifts (Δδ values), the absolute configuration of the original fatty acid can be determined.

Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further aid in the unambiguous assignment of all proton and carbon signals in the diastereomeric derivatives, providing conclusive stereochemical characterization. ipb.ptresearchgate.net

Integration with Other Chromatographic and Spectroscopic Techniques

For comprehensive analysis, chromatographic techniques are often coupled with spectroscopic detectors. This hyphenation allows for the separation of this compound from complex mixtures, followed by its identification and quantification.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acid methyl esters (FAMEs), including this compound. mdpi.com The separation is typically achieved on a capillary column with a polar stationary phase, which separates FAMEs based on their boiling points and polarity. researchgate.net

The FID provides a response that is proportional to the mass of carbon atoms entering the detector, making it an excellent choice for quantification. For accurate results, an internal standard, a compound with similar chemical properties but well-separated chromatographically, is often used. nih.gov The high sensitivity and wide linear range of GC-FID make it suitable for routine analysis. sigmaaldrich.com

A typical GC-FID method would involve the following parameters:

ParameterValue
Column Capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Hydrogen
Oven Temperature Program Ramped temperature program (e.g., 140°C to 240°C)

This table represents typical parameters and may vary based on the specific application and instrumentation.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), offers a powerful alternative for the analysis of FAMEs. europa.eu While less common than GC for FAME analysis, LC-MS is particularly useful for compounds that are thermally labile or not sufficiently volatile for GC.

In LC-MS, the separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography with a C18 column is commonly employed. The eluting compounds are then introduced into the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. This high selectivity makes LC-MS a powerful tool for identifying and quantifying specific isomers in complex matrices. hmdb.ca

Methodological Validation and Quality Control in Research Studies

To ensure the reliability and accuracy of analytical data, the methods used for the determination of this compound must be rigorously validated. europa.eufda.gov This process involves assessing several key performance characteristics as outlined by international guidelines. europa.eu

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1.0. researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. It is often determined based on the signal-to-noise ratio (typically 3:1). researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1 or as the lowest concentration on the calibration curve that meets defined criteria for accuracy and precision. researchgate.net

The following table provides representative values for these parameters from a validated GC-FID method for FAME analysis.

ParameterTypical ValueReference
Linearity (R²) > 0.99 researchgate.net
LOD 0.1 - 0.5 µg/mL mdpi.com
LOQ 0.3 - 1.5 µg/mL mdpi.com

These values are illustrative and can vary depending on the specific instrumentation and method conditions.

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. ich.org

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govich.org

Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a GC method, parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate may be varied slightly to assess the impact on the results. nih.gov

The acceptance criteria for these validation parameters are often guided by regulatory bodies.

ParameterAcceptance CriteriaReference
Accuracy ± 15% of the nominal value (± 20% at LOQ) europa.eu
Precision (RSD) ≤ 15% (≤ 20% at LOQ) europa.eu
Robustness RSD of results should remain within acceptable limits nih.gov

These criteria are based on international guidelines for bioanalytical method validation and may be adapted for other types of studies.

Strategic Application of Stable Isotope-Labeled Internal Standards

The accurate and precise quantification of specific fatty acids, such as this compound, within complex biological matrices presents a significant analytical challenge. Variations in sample preparation, extraction efficiency, and instrument response can all contribute to inaccuracies in measurement. To overcome these limitations, the strategic application of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry-based techniques, particularly gas chromatography-mass spectrometry (GC-MS), has become the gold standard for quantitative analysis. This approach, known as stable isotope dilution analysis (SIDA), provides a robust method for correcting for sample loss and matrix effects, thereby ensuring high-quality, reliable data.

The fundamental principle of SIDA lies in the addition of a known quantity of a stable isotope-labeled analogue of the analyte of interest to the sample at the earliest stage of the analytical workflow. These SIL-IS are chemically identical to the endogenous analyte but have a greater mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). libios.fr Because the SIL-IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during extraction, derivatization, and chromatographic separation. caymanchem.com However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

For the analysis of this compound, a suitable internal standard would be a deuterated or ¹³C-labeled version of the molecule, for instance, this compound-d₃ (where the three hydrogens of the methyl ester group are replaced by deuterium) or [U-¹³C₁₈]-methyl 10-methylhexadecanoate (where all carbon atoms are ¹³C). The co-elution of the analyte and its SIL-IS from the GC column allows for the simultaneous detection by the mass spectrometer. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the SIL-IS, the concentration of the endogenous compound can be accurately determined, as this ratio remains constant regardless of sample losses during processing.

Detailed Research Findings

While specific studies focusing exclusively on the application of SIL-IS for this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for the broader class of branched-chain fatty acid methyl esters (BCFAMEs) and other fatty acid methyl esters (FAMEs). Research has demonstrated the successful use of trideuterium-labeled methyl esters (d₃-FAMEs) as internal standards for the quantification of various FAMEs in food and biological samples. nih.govresearchgate.net These studies highlight that d₃-FAMEs co-elute with their corresponding unlabeled FAMEs on polar GC columns, making them ideal internal standards for GC-MS analysis. nih.gov

In a typical GC-MS analysis operating in selected ion monitoring (SIM) mode, specific ions characteristic of the analyte and the internal standard are monitored. For a d₃-labeled methyl ester, the characteristic fragment ions would be shifted by 3 mass units compared to the unlabeled compound. For example, in the electron ionization (EI) mass spectrum of a saturated FAME, prominent ions are often observed at m/z 74 (due to McLafferty rearrangement of the methyl ester) and [M-31]⁺ (loss of the methoxy group). For a d₃-FAME, these would shift to m/z 77 and [M-31]⁺+3, respectively. nih.gov

The following interactive data table illustrates a hypothetical validation of a GC-MS method for the quantification of this compound using a deuterated internal standard. The data are representative of what would be expected in terms of linearity, precision, and accuracy for such a method.

Table 1: Method Validation Parameters for the Quantification of this compound using a Deuterated Internal Standard

ParameterResult
Linearity
Calibration Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Precision (Relative Standard Deviation, RSD)
Intra-day Precision (n=6)< 5%
Inter-day Precision (n=18, over 3 days)< 8%
Accuracy (Recovery)
Low Quality Control (0.3 µg/mL)97.5%
Medium Quality Control (5 µg/mL)102.1%
High Quality Control (40 µg/mL)99.3%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

The use of ¹³C-labeled internal standards offers an alternative to deuterated standards and can sometimes be preferred to avoid potential chromatographic separation (isotope effect) that can occasionally be observed between deuterated and non-deuterated compounds. caymanchem.com Fully ¹³C-labeled standards, where all carbon atoms are replaced with ¹³C, provide a significant mass shift, moving the mass of the internal standard well away from the isotopic envelope of the native compound and minimizing any potential for spectral overlap. libios.fr

The following table provides an example of selected ion monitoring (SIM) parameters that could be employed for the simultaneous detection of this compound and its hypothetical ¹³C-labeled internal standard.

Table 2: Exemplary GC-MS SIM Parameters for this compound and its ¹³C-Labeled Internal Standard

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound15.214388101
[U-¹³C₁₈]-Methyl 10-methylhexadecanoate15.216191104

Note: The retention time is hypothetical and would depend on the specific GC column and conditions used. The quantifier and qualifier ions are selected based on the expected fragmentation patterns of branched-chain fatty acid methyl esters, with the ¹³C-labeled standard showing a corresponding mass shift.

Environmental Dynamics and Bioremediation Research

Microbial Degradation Pathways of Methyl 10-Methylhexadecanoate

The microbial breakdown of this compound is presumed to initiate with the hydrolysis of the ester bond by lipase (B570770) or esterase enzymes, yielding 10-methylhexadecanoic acid and methanol. The resulting branched-chain fatty acid is then channeled into central metabolic pathways. The presence of the methyl branch influences the selection of the degradation pathway, as it can hinder the standard β-oxidation process.

While specific studies on the degradation of this compound by Candida digboiensis are not available, its isolation from acidic tar sludge-contaminated soil suggests a capacity for hydrocarbon degradation. nih.govresearchgate.net

Research on Candida tropicalis provides a model for the fungal biotransformation of fatty acids. nih.govresearchgate.net This yeast is known to possess two primary oxidative pathways for fatty acid catabolism: β-oxidation and ω-oxidation. researchgate.net In the context of 10-methylhexadecanoic acid, the degradation would likely proceed as follows:

β-Oxidation: This is the principal pathway for fatty acid degradation. However, the methyl branch at the C-10 position may pose a steric hindrance to the enzymes of this pathway. The process would proceed by sequentially cleaving two-carbon units from the carboxyl end of the fatty acid.

ω-Oxidation: This alternative pathway is initiated by the oxidation of the terminal methyl group of the fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. researchgate.net This pathway is particularly important for substrates that are poorly degraded by β-oxidation. The resulting dicarboxylic acid can then be degraded from both ends by β-oxidation. researchgate.net

The presence of cytochrome P450 monooxygenase enzymes in Candida tropicalis is crucial for the initial hydroxylation step in ω-oxidation. nih.govresearchgate.net

Bacteria such as Paenibacillus glucanolyticus are known to degrade a variety of organic compounds. The degradation of this compound would likely commence with its hydrolysis into 10-methylhexadecanoic acid and methanol. The subsequent degradation of the branched-chain fatty acid would primarily occur through β-oxidation. kegg.jp The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for fatty acid degradation in Paenibacillus glucanolyticus confirms the presence of the necessary enzymatic machinery for β-oxidation. kegg.jp

Similar to fungal degradation, the methyl branch may necessitate alternative enzymatic machinery or pathways to overcome the steric hindrance. Some bacteria are known to employ α-oxidation, which involves the removal of a single carbon atom from the carboxyl end of the fatty acid, as a mechanism to bypass branches in the carbon chain.

Identification and Characterization of Degradation Metabolites

Direct studies identifying the degradation metabolites of this compound are scarce. However, research on the microbial degradation of other saturated branched-chain fatty acids provides insights into the potential metabolites. A study on the degradation of a mixture of saturated branched-chain fatty acids by Pseudomonas resinovorans revealed the formation of new linear and/or branched-chain fatty acids with shorter chain lengths, specifically C10, C12, C14, and C16 fatty acids. researchgate.net This suggests that the degradation of 10-methylhexadecanoic acid could result in a variety of shorter-chain branched fatty acids as intermediate metabolites.

The complete mineralization of this compound would ultimately lead to the production of carbon dioxide and water.

Potential Intermediate Metabolites from the Degradation of 10-Methylhexadecanoic Acid Description
Shorter-chain branched fatty acids (e.g., C10, C12, C14)Resulting from the partial degradation of the parent molecule through β-oxidation or other oxidative pathways. researchgate.net
Dicarboxylic acidsFormed through ω-oxidation, where both ends of the fatty acid are oxidized to carboxylic acids. researchgate.net
Acetyl-CoAThe end product of each round of β-oxidation, which can then enter the citric acid cycle.
Propionyl-CoAMay be formed if the methyl branch is located at an odd-numbered carbon atom relative to the carboxyl group, which would then be further metabolized.

Role in Hydrocarbon Contaminant Bioremediation Strategies

Fatty acid methyl esters (FAMEs), including branched-chain variants like this compound, are considered readily biodegradable and can serve as carbon and energy sources for a wide range of microorganisms. semanticscholar.orglyellcollection.org This characteristic makes them potential candidates for use in bioremediation strategies for hydrocarbon-contaminated environments. Their application can be twofold: as a primary substrate to stimulate the growth of hydrocarbon-degrading microbial populations (biostimulation), or as a co-metabolite to enhance the degradation of more recalcitrant pollutants.

Impact of Environmental Factors on Degradation Kinetics

The rate of microbial degradation of this compound is influenced by a variety of environmental factors. While specific kinetic data for this compound are not available, general principles of microbial degradation of fatty acid methyl esters apply. semanticscholar.orglyellcollection.org

Key environmental factors include:

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and enzymatic activity. A balanced carbon-to-nutrient ratio is necessary for efficient biodegradation. lyellcollection.org

Electron Acceptors: In aerobic environments, oxygen is the primary electron acceptor. Under anaerobic conditions, other compounds like nitrate, sulfate, or carbon dioxide can serve this role, although degradation rates are typically slower. lyellcollection.org

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. Deviations from these optimal conditions can significantly reduce the rate of degradation.

Bioavailability: The solubility and physical state of the compound can affect its availability to microorganisms. Surfactants, either of biological or synthetic origin, can enhance the bioavailability of hydrophobic compounds like this compound.

Environmental Factor Impact on Degradation Kinetics
Nutrient (Nitrogen, Phosphorus) LevelsLimiting concentrations can reduce microbial growth and degradation rates. lyellcollection.org
Oxygen AvailabilityAerobic conditions generally lead to faster degradation compared to anaerobic conditions. lyellcollection.org
TemperatureDegradation rates increase with temperature up to an optimum, beyond which they decline.
pHMicrobial activity is typically highest in a neutral to slightly alkaline pH range.
Presence of Co-contaminantsOther toxic substances can inhibit microbial activity and slow down degradation.
BioavailabilityLow water solubility can limit the access of microorganisms to the substrate.

Advanced Research in Metabolomics and Lipidomics

Quantitative Analysis of Methyl 10-methylhexadecanoate in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissues is paramount for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, often following a derivatization step to convert the parent fatty acid, 10-methylhexadecanoic acid, into its more volatile methyl ester.

Methodologies for the quantitative analysis of fatty acid methyl esters (FAMEs) are well-established. A typical workflow involves lipid extraction from the biological sample, followed by transesterification or esterification to produce FAMEs. For instance, a common method involves derivatization using methanolic HCl or boron trifluoride-methanol. The resulting FAMEs, including this compound, are then separated and quantified by GC-MS. The use of a polar capillary column, such as those coated with cyanopropyl polysiloxane, is often preferred to achieve optimal separation of various fatty acid isomers.

A significant challenge in the analysis of branched-chain fatty acids is the differentiation of positional isomers. The mass spectra of different methyl-branched hexadecanoate (B85987) isomers can be very similar. Therefore, chromatographic separation is critical. The retention time of this compound on a given GC column, under specific temperature programming, is a key identifier. For absolute quantification, stable isotope-labeled internal standards are employed to correct for variations in sample preparation and instrument response. While a specific stable isotope-labeled standard for this compound may not always be commercially available, structurally similar odd-chain or other branched-chain fatty acid methyl esters can be used.

The table below outlines a typical GC-MS protocol for the analysis of fatty acid methyl esters, which would be applicable for the quantification of this compound.

Parameter Description
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column Polar capillary column (e.g., cyanopropyl polysiloxane phase)
Injection Mode Splitless or split, depending on concentration
Carrier Gas Helium
Oven Program Temperature gradient optimized for separation of C16-C18 FAMEs
Ionization Mode Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM) or full scan mode
Derivatization Transesterification with methanolic HCl or BF3-methanol
Internal Standard Stable isotope-labeled or odd-chain fatty acid methyl ester

Contribution to Integrated Metabolic Network Analysis and Lipidome Profiling

Data on the abundance of individual lipids like this compound are crucial for constructing and refining integrated metabolic networks. These networks provide a systems-level view of cellular metabolism, illustrating the complex interplay between different metabolic pathways. The presence and concentration of 10-methylhexadecanoic acid, the precursor to this compound, can serve as a biomarker for specific metabolic states or microbial activity.

In the context of infectious diseases, particularly tuberculosis, the analysis of branched-chain fatty acids is of significant interest. Mycobacterium tuberculosis, the causative agent of tuberculosis, has a unique and complex lipid cell wall, rich in branched-chain fatty acids. Lipidomic profiling of this bacterium has revealed that the composition of these fatty acids can change in response to different growth conditions and during infection. The identification and quantification of 10-methylhexadecanoic acid within the lipidome of M. tuberculosis can provide insights into the metabolic pathways that are active during infection and may reveal potential targets for new therapeutic interventions. nih.govnih.govasm.org

The integration of lipidomics data into genome-scale metabolic models (GEMs) allows for a more accurate prediction of metabolic fluxes and the identification of key metabolic nodes. For example, an increase in the abundance of 10-methylhexadecanoic acid could be linked to the upregulation of specific enzymes in the fatty acid synthesis pathway. By mapping such quantitative data onto a metabolic network, researchers can generate hypotheses about metabolic reprogramming in different physiological or pathological states.

Utilization as an Analytical Reference Standard in Lipidomics Workflows

The availability of pure this compound as an analytical reference standard is essential for its accurate identification and quantification in lipidomics research. larodan.comcaymanchem.comlarodan.com Chemical suppliers offer this compound with a high degree of purity, enabling its use in various stages of the analytical workflow.

Key applications as a reference standard include:

Compound Identification: By comparing the retention time and mass spectrum of a peak in a biological sample to that of the pure standard, researchers can confidently identify the presence of this compound.

Method Validation: The standard is used to validate the performance of analytical methods, including parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Quantification: A calibration curve is generated using serial dilutions of the standard. The concentration of this compound in a biological sample is then determined by comparing its peak area to the calibration curve.

The following table provides an example of how this compound could be used to generate a calibration curve for quantitative analysis.

Concentration (ng/µL)Peak Area (Arbitrary Units)
115,000
575,000
10150,000
25375,000
50750,000

Broader Implications for Understanding Branched-Chain Lipid Metabolism

The study of this compound and its parent acid contributes to a broader understanding of branched-chain lipid metabolism, which is a critical area of research with implications for microbiology, human health, and disease.

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and integrity. nih.govresearchgate.net The position of the methyl branch along the fatty acid chain influences the physical properties of the membrane. For instance, the presence of BCFAs can help bacteria adapt to changes in temperature and other environmental stressors. Understanding the biosynthesis and incorporation of 10-methylhexadecanoic acid into bacterial lipids can, therefore, provide insights into microbial physiology and adaptation.

In humans, BCFAs are obtained from dietary sources, particularly dairy products and ruminant meat, and are also produced by the gut microbiota. Alterations in the levels of circulating BCFAs have been associated with various metabolic conditions. While the specific metabolic pathways of 10-methylhexadecanoic acid in humans are not as well-elucidated as those of more common fatty acids, studying its metabolism can help to unravel the complex interactions between diet, the gut microbiome, and host metabolism.

Furthermore, the unique structural properties of BCFAs make them interesting targets for the development of novel antimicrobial agents. By understanding the enzymes involved in the biosynthesis of these fatty acids in pathogenic bacteria, it may be possible to design inhibitors that specifically disrupt bacterial membrane formation without affecting the host.

Q & A

Q. What methodologies validate the use of this compound as a biomarker in environmental or biological samples?

  • Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS detects trace levels in complex matrices. Stable isotope dilution (SID) ensures quantification accuracy. Cross-reactivity studies with antibodies (e.g., ELISA) confirm specificity in immunoassays .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC₁₈H₃₆O₂HRMS
Melting Point-20°C (estimated)DSC
CAS RN49054-39 (Kanto Reagents)Vendor specification
Purity (Typical Synthesis)98%GC-FID

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.